

Spectroscopic Profile of (S)-2-Isopropylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Isopropylmorpholine

Cat. No.: B597122

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **(S)-2-Isopropylmorpholine**, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific enantiomer, this guide presents a combination of data derived from closely related analogs and predicted values based on established spectroscopic principles. The information herein is intended to serve as a reference for the identification, characterization, and quality control of **(S)-2-Isopropylmorpholine** and its derivatives.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **(S)-2-Isopropylmorpholine**. It is important to note that direct experimental data for the unenriched (S)-enantiomer is scarce in publicly accessible databases. The presented data is a composite based on published data for racemic or N-protected 2-isopropylmorpholine and spectral predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **(S)-2-Isopropylmorpholine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8 - 3.9	m	1H	H-3a
~3.6 - 3.7	m	1H	H-5a
~3.4 - 3.5	m	1H	H-3e
~2.8 - 2.9	m	1H	H-6a
~2.7 - 2.8	m	1H	H-2
~2.5 - 2.6	m	1H	H-5e
~2.3 - 2.4	m	1H	H-6e
~1.8 - 1.9	m	1H	CH-(isopropyl)
~1.5 (broad s)	s	1H	NH
~0.9	d	3H	CH ₃ (isopropyl)
~0.85	d	3H	CH ₃ (isopropyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **(S)-2-Isopropylmorpholine**

Chemical Shift (δ) ppm	Assignment
~71.0	C-3
~67.5	C-5
~63.0	C-2
~46.0	C-6
~32.0	CH (isopropyl)
~18.5	CH ₃ (isopropyl)
~18.0	CH ₃ (isopropyl)

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. Predicted values are based on the analysis of similar morpholine structures.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for **(S)-2-Isopropylmorpholine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Medium, Broad	N-H Stretch
2960 - 2850	Strong	C-H Stretch (aliphatic)
1470 - 1450	Medium	C-H Bend (CH ₂ , CH ₃)
1120 - 1080	Strong	C-O-C Stretch (asymmetric)
880 - 850	Medium	C-N Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **(S)-2-Isopropylmorpholine**

m/z	Relative Intensity	Assignment
129	Moderate	[M] ⁺ (Molecular Ion)
114	Moderate	[M - CH ₃] ⁺
86	High	[M - C ₃ H ₇] ⁺ (Loss of isopropyl group)
57	High	[C ₄ H ₉] ⁺ (Isopropyl cation fragment)
43	High	[C ₃ H ₇] ⁺ (Propyl fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies reported for the

characterization of morpholine derivatives.[1][2]

NMR Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD), with tetramethylsilane (TMS) added as an internal standard. For ^1H NMR, standard acquisition parameters would be used. For ^{13}C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample, either as a neat liquid or a thin film, would be analyzed using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

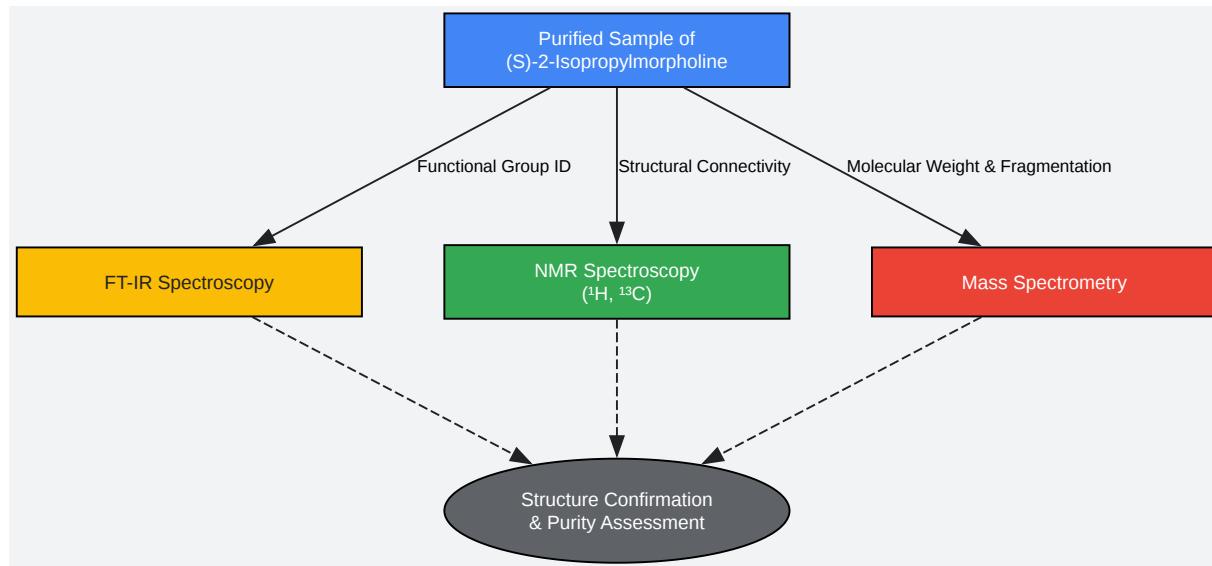
Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via direct infusion or through a gas chromatograph (GC-MS). The instrument would be scanned over a mass range of m/z 40-300.

Visualizations

Synthesis and Purification Workflow

The synthesis of **(S)-2-Isopropylmorpholine** can be achieved through various synthetic routes, often involving the asymmetric hydrogenation of a dehydromorpholine precursor. The following diagram illustrates a general workflow for its synthesis and purification.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **(S)-2-Isopropylmorpholine**.

Spectroscopic Analysis Logical Flow

The characterization of a synthesized compound like **(S)-2-Isopropylmorpholine** follows a logical progression of spectroscopic analyses to confirm its structure and purity.

[Click to download full resolution via product page](#)

Caption: Logical flow of spectroscopic analysis for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ^1H and ^{13}C NMR spectra of N-substituted morpholines - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Spectroscopic Profile of (S)-2-Isopropylmorpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b597122#spectroscopic-data-for-s-2-isopropylmorpholine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com